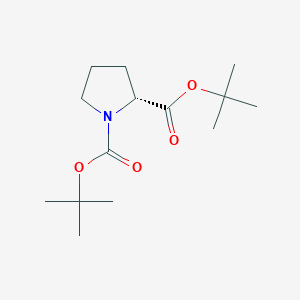
(R)-Di-tert-butyl pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Di-tert-butyl pyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of ®-Di-tert-butyl pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine with di-tert-butyl dicarbonate under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
®-Di-tert-butyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
®-Di-tert-butyl pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Di-tert-butyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action include binding to the active site of enzymes or interacting with receptor sites on cell membranes .
Comparison with Similar Compounds
®-Di-tert-butyl pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ditert-butyl (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3/t10-/m1/s1 |
InChI Key |
UMCYLERMBHATJC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















